molecular formula C6H14NNaO3S B12731194 Sodium hexylsulfamate CAS No. 42731-84-0

Sodium hexylsulfamate

Cat. No.: B12731194
CAS No.: 42731-84-0
M. Wt: 203.24 g/mol
InChI Key: AHFAHPJWRNMQST-UHFFFAOYSA-M
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Description

Sodium hexylsulfamate is an organosulfur compound with the molecular formula C6H14NNaO3S. It is a sodium salt of hexylsulfamic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to lower surface tension and enhance the solubility of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hexylsulfamate can be synthesized through the reaction of hexylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. These reactors facilitate the efficient mixing of hexylamine and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium hexylsulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted sulfamates

Scientific Research Applications

Sodium hexylsulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: It is employed in cell culture media to improve cell growth and viability.

    Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the formulation of detergents, emulsifiers, and wetting agents.

Mechanism of Action

The mechanism of action of sodium hexylsulfamate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of other compounds. This property is particularly useful in industrial and research applications where enhanced solubility is required.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but a longer alkyl chain.

    Sodium octyl sulfate: Similar in structure but with an eight-carbon alkyl chain.

    Sodium ethylhexyl sulfate: A branched-chain surfactant with similar applications.

Uniqueness

Sodium hexylsulfamate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications where moderate surfactant strength is required.

Properties

CAS No.

42731-84-0

Molecular Formula

C6H14NNaO3S

Molecular Weight

203.24 g/mol

IUPAC Name

sodium;N-hexylsulfamate

InChI

InChI=1S/C6H15NO3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h7H,2-6H2,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

AHFAHPJWRNMQST-UHFFFAOYSA-M

Canonical SMILES

CCCCCCNS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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